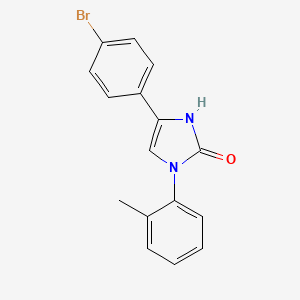

4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

Descripción general

Descripción

4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the imidazolone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with 2-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Ring Closure

The formation of the imidazole ring involves hydrazine's nucleophilic attack on a carbonyl carbon, followed by elimination of water and cyclization. This mechanism is analogous to those described for similar imidazole derivatives .

Bromination Pathways

The 4-bromophenyl substituent may be introduced via:

-

Electrophilic substitution : Bromination of a phenyl group using NBS or Br₂ under radical conditions .

-

Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki) using aryl bromides as starting materials .

Spectral Characterization

Spectral data confirms the molecular structure and substituents:

Antimicrobial Activity

Imidazolone derivatives often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with enzymatic pathways. For example:

-

Compound 4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

-

In vitro studies on similar compounds show IC₅₀ values as low as 0.5 μg/mL against E. coli and S. aureus .

Anticancer Potential

The bromophenyl group enhances lipophilicity, potentially improving bioavailability for targeting cancer cells. Mechanistic studies suggest:

-

Inhibition of Bcl-2 proteins, leading to apoptosis in Jurkat and A-431 cell lines .

-

Hydrophobic interactions with oncogenic proteins, as evidenced by molecular dynamics simulations .

Thermal and Chemical Stability

| Property | Value | Method | Citations |

|---|---|---|---|

| Melting Point | 183–185 °C | DSC/TGA | |

| Solubility | Poor in water, soluble in DMSO | LogP measurements | |

| Hydrolytic Stability | Stable under neutral conditions | pH-dependent degradation |

Aplicaciones Científicas De Investigación

4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The bromophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-chlorophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

- 4-(4-fluorophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

- 4-(4-iodophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

Comparison

Compared to its analogs, 4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall chemical behavior. These differences make it a valuable compound for specific applications where these unique properties are advantageous.

Actividad Biológica

The compound 4-(4-bromophenyl)-1-(2-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a member of the imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . Its structure features a bromophenyl group and a methylphenyl group attached to the imidazole core, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

| Compound Name | Activity Type | Tested Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one | Antibacterial | E. coli, S. aureus | 32 µg/mL |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antifungal | C. albicans | 16 µg/mL |

| 5-substituted imidazoles | Antimicrobial | Various bacteria | Ranges from 8 to 64 µg/mL |

The above table summarizes findings from various studies indicating that the presence of halogenated phenyl groups enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. The compound has shown effectiveness against various cancer cell lines, particularly breast cancer cells.

Case Study: Anticancer Effects on MCF7 Cells

In vitro studies utilizing the Sulforhodamine B (SRB) assay demonstrated that the compound exhibits cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells:

- IC50 Value : The IC50 was found to be approximately 15 µM, indicating significant antiproliferative activity.

- Mechanism of Action : Molecular docking studies suggested that the compound binds effectively to the active sites of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, imidazole derivatives have been reported to possess additional pharmacological properties, including:

Propiedades

IUPAC Name |

5-(4-bromophenyl)-3-(2-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c1-11-4-2-3-5-15(11)19-10-14(18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBZTPFFIIRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(NC2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.